molecular formula C10H17NO3 B1522309 1-Acetyl-2-methylazepane-2-carboxylic acid CAS No. 1159824-79-9

1-Acetyl-2-methylazepane-2-carboxylic acid

Cat. No. B1522309
M. Wt: 199.25 g/mol
InChI Key: GRBDSYXZRZQYFL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Acetyl-2-methylazepane-2-carboxylic acid is C10H17NO3 . The InChI code is 1S/C10H17NO3/c1-8(12)11-7-5-3-4-6-10(11,2)9(13)14/h3-7H2,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

1-Acetyl-2-methylazepane-2-carboxylic acid is a white to yellow solid . It has a molecular weight of 199.25 . It is stored at room temperature .

Scientific Research Applications

Synthesis Methodologies

  • Chemical Synthesis Techniques : Innovations in chemical synthesis, such as the preparation of benzazepine and indole carboxylates via Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes, demonstrate methodologies that could potentially apply to the synthesis or modification of compounds like 1-Acetyl-2-methylazepane-2-carboxylic acid (H. Lim, Y. Song, & K. Lee, 2007).

  • Lipase-Catalyzed Reactions : The use of lipase for regioselective lactamization in the synthesis of oxazepane carboxylic acids showcases enzyme-catalyzed approaches that could be explored for modifying or synthesizing azepane derivatives (C. Aurell et al., 2014).

Biological Applications

  • Analgesic and Antagonistic Properties : Research on dibenzoxazepines and their analogs as analgesics and PGE2 antagonists highlights the potential therapeutic applications of azepane derivatives in pain management and inflammation modulation (E. Hallinan et al., 1993).

  • Antimalarial and Antileukemic Agents : The study on complexes of 2-acetylpyridine thiosemicarbazones with transition metals for antimalarial and antileukemic therapies suggests that derivatives of azepane could have potential applications in the treatment of malaria and leukemia (J. Scovill, D. L. Klayman, & C. Franchino, 1982).

Material Science Applications

  • Organogels : Research into porphyrin-based organogels, controlled by pyridine-carboxylic acid interactions, suggests a potential area for the application of azepane derivatives in material sciences, specifically in the design and synthesis of new organogelators with tailored properties (Satoshi Tanaka et al., 2005).

Safety And Hazards

The safety information for 1-Acetyl-2-methylazepane-2-carboxylic acid indicates that it has a hazard statement of H302, which means it is harmful if swallowed . The precautionary statements are P301+P312+P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed . The signal word is “Warning” and the pictogram is an exclamation mark .

properties

IUPAC Name

1-acetyl-2-methylazepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-8(12)11-7-5-3-4-6-10(11,2)9(13)14/h3-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBDSYXZRZQYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCCC1(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674201
Record name 1-Acetyl-2-methylazepane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-2-methylazepane-2-carboxylic acid

CAS RN

1159824-79-9
Record name 1-Acetyl-2-methylazepane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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